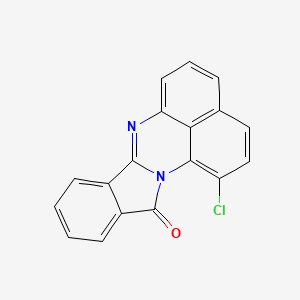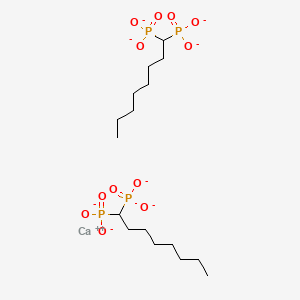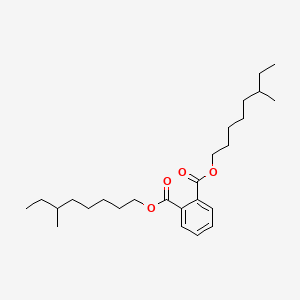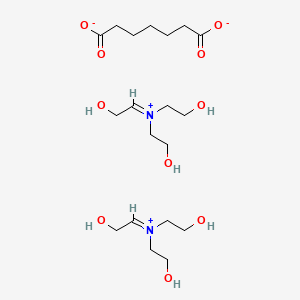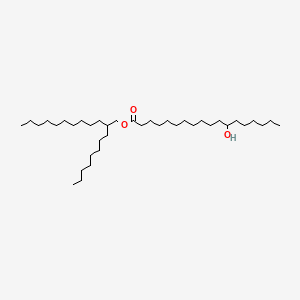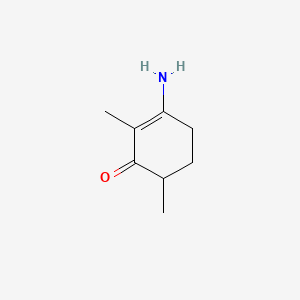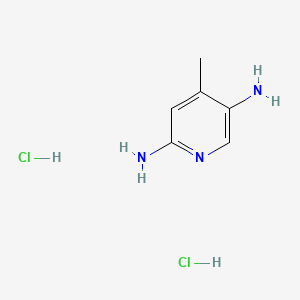
4-Methylpyridine-2,5-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpyridine-2,5-diamine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3. It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 5, and a methyl group at position 4. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyridine-2,5-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridine.
Nitration: The 4-methylpyridine undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formation of Dihydrochloride Salt: The resulting 4-methylpyridine-2,5-diamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of 4-methylpyridine are nitrated and reduced using industrial-scale reactors.
Purification: The product is purified through crystallization or other separation techniques.
Formation of Dihydrochloride Salt: The purified 4-methylpyridine-2,5-diamine is then converted to its dihydrochloride form by treatment with hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpyridine-2,5-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: More reduced amine derivatives.
Substitution Products: Acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-Methylpyridine-2,5-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methylpyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diaminopyridine: Lacks the methyl group at position 4.
4-Methylpyridine-2,6-diamine: Amino groups are at positions 2 and 6 instead of 2 and 5.
4-Methylpyridine-3,5-diamine: Amino groups are at positions 3 and 5.
Uniqueness
4-Methylpyridine-2,5-diamine dihydrochloride is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
Propiedades
Número CAS |
94313-86-7 |
|---|---|
Fórmula molecular |
C6H11Cl2N3 |
Peso molecular |
196.07 g/mol |
Nombre IUPAC |
4-methylpyridine-2,5-diamine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-4-2-6(8)9-3-5(4)7;;/h2-3H,7H2,1H3,(H2,8,9);2*1H |
Clave InChI |
DYBRYWXZWHGVRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




